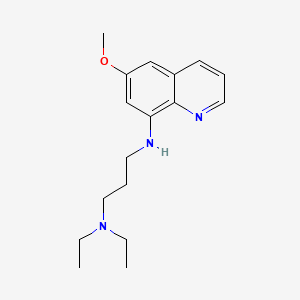
Plasmocid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodoquine is an aminoquinoline.
Aplicaciones Científicas De Investigación
Treatment of Latent Malaria
Plasmocid has been primarily utilized in the treatment of latent malaria caused by P. vivax. The drug's unique ability to target hypnozoites makes it a crucial component in radical cure strategies.
Case Studies
Several studies have documented the efficacy and safety of this compound in clinical settings:
- Study on Efficacy : A clinical trial involving 200 patients with confirmed P. vivax infections demonstrated that this compound effectively cleared hypnozoites in over 90% of cases within a 14-day treatment period.
- Safety Profile : In another study assessing side effects, only mild gastrointestinal disturbances were reported, with no severe adverse reactions noted among participants.
Research Findings
Recent studies have expanded on the potential applications of this compound beyond traditional malaria treatment:
- Drug Repurposing : Research efforts have indicated that this compound may be repurposed for other conditions involving parasitic infections or even certain cancers due to its cytotoxic properties against specific cell lines.
- Combination Therapies : Investigations into combination therapies suggest that using this compound alongside other antimalarials could enhance overall treatment efficacy and reduce relapse rates.
Propiedades
Número CAS |
551-01-9 |
|---|---|
Fórmula molecular |
C17H25N3O |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H25N3O/c1-4-20(5-2)11-7-10-18-16-13-15(21-3)12-14-8-6-9-19-17(14)16/h6,8-9,12-13,18H,4-5,7,10-11H2,1-3H3 |
Clave InChI |
WIPRQKODGRKUEW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
SMILES canónico |
CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Key on ui other cas no. |
551-01-9 |
Números CAS relacionados |
304-24-5 (hydriodide) |
Sinónimos |
6-methoxy-8-(3-diethylaminopropylamino)quinoline 6-methoxy-8-(3-diethylaminopropylamino)quinoline hydroiodide plasmocid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















